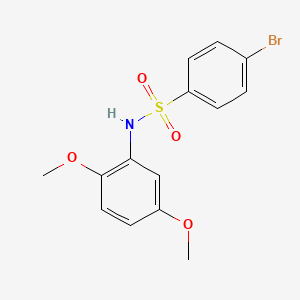

4-bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide

Description

4-Bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide (CAS 349398-73-8) is a sulfonamide derivative featuring a brominated benzene ring linked to a sulfonamide group substituted with a 2,5-dimethoxyphenyl moiety. Its molecular formula is C₁₄H₁₃BrNO₄S, with a molecular weight of 388.23 g/mol.

Properties

IUPAC Name |

4-bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO4S/c1-19-11-5-8-14(20-2)13(9-11)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBDFKTXFLEVPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide typically involves the reaction of 4-bromoaniline with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation, while reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction.

Major Products Formed

Substitution Reactions: Products include various substituted benzenesulfonamides depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include sulfonic acids and reduced sulfonamides.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

4-Bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to be modified into active pharmaceutical ingredients (APIs) with therapeutic properties.

- Antimicrobial Activity : Research indicates that sulfonamide compounds can inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. This mechanism positions this compound as a potential candidate for developing new antibiotics against resistant strains of bacteria, such as Klebsiella pneumoniae .

- Anti-inflammatory Properties : Studies have shown that derivatives of this compound can reduce inflammation markers in vitro, suggesting its utility in developing anti-inflammatory medications .

Agrochemical Applications

2. Pesticide Development

The compound is also explored for its role in agrochemicals, particularly in the formulation of pesticides. Its ability to act as an intermediate allows for the synthesis of herbicides and insecticides that target specific pests while minimizing environmental impact.

- Case Study : A derivative of this compound was tested for efficacy against common agricultural pests. Results indicated significant effectiveness in controlling pest populations without harming beneficial insects .

Material Science Applications

3. Specialty Chemicals

In materials science, this compound is utilized in the production of specialty chemicals and as a building block for more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

a. Halogen and Alkoxy Substitutions

- 4-Bromo-N-(3-chloro-2-methylphenyl)benzenesulfonamide (CAS 311328-85-5): Replacing the 2,5-dimethoxyphenyl group with a 3-chloro-2-methylphenyl substituent introduces steric and electronic changes.

- 4-Bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide (CAS 332354-59-3): The shift from 2,5-dimethoxy to 3,4-dimethoxy alters the spatial arrangement of methoxy groups, which may impact solubility and intermolecular interactions .

b. Ethoxy vs. Methoxy Groups

Core Structure Modifications

a. Benzamide vs. Benzenesulfonamide

- 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C8) : Replacing the sulfonamide with a benzamide linkage retains the bromo and methoxyphenyl motifs. This derivative demonstrated potent FGFR1 inhibition (IC₅₀ = 0.12 µM) and activity against NSCLC cell lines (e.g., NCI-H520, NCI-H1581) . The sulfonamide’s hydrogen-bonding capacity may confer distinct target selectivity compared to the benzamide’s planar structure.

b. Sulfonyl Urea Analogues

- 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide: This compound crystallizes in the monoclinic space group C2/c with a density of 1.626 g/cm³. Its crystal packing is dominated by N–H⋯O and C–H⋯O hydrogen bonds, contrasting with the target compound’s undefined solid-state behavior .

Halogenation Effects

- 2,5-Dibromo-N-(4-methylphenyl)benzenesulfonamide (CAS 494826-47-0): The addition of a second bromine atom increases molecular weight (454.01 g/mol) and may enhance halogen bonding in biological targets. However, the methylphenyl group reduces electron-withdrawing effects compared to methoxy substituents .

Physicochemical Comparison

Biological Activity

4-Bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a bromo-substituted phenyl ring and a dimethoxyphenyl moiety. This structural composition is critical for its biological activity, influencing its interactions with various biological targets.

Antimicrobial Properties

This compound has shown significant antimicrobial activity. Studies indicate that it is effective against various pathogens, including Leishmania species, which are responsible for leishmaniasis. The mechanism involves inhibition of specific enzymes critical for the survival of these parasites .

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. It has been evaluated in vitro against several cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The compound induces cell cycle arrest and apoptosis in cancer cells by disrupting microtubule dynamics, similar to the action of well-known chemotherapeutic agents .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.23 | Induction of apoptosis |

| MDA-MB-231 | 0.19 | Disruption of microtubule dynamics |

| SGC-7901 | 4.1 | Cell cycle arrest at G2/M phase |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymes : The sulfonamide group may inhibit enzymes involved in folate synthesis in bacteria and parasites.

- Microtubule Disruption : Similar to other anticancer agents, it may bind to tubulin at the colchicine site, leading to altered microtubule dynamics and cell cycle disruption .

- Signaling Pathway Modulation : It has been shown to affect NF-κB signaling pathways, which are crucial in inflammation and cancer progression .

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Study on Leishmania : A study demonstrated that this compound effectively inhibited the growth of Leishmania donovani in vitro, showing promise as a therapeutic agent against leishmaniasis .

- Anticancer Efficacy : In a recent study involving multiple cancer cell lines, the compound exhibited dose-dependent cytotoxicity with IC50 values comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide?

- Methodology : The compound can be synthesized via sulfonylation of 2,5-dimethoxyaniline with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., using K₂CO₃ in refluxing toluene). In situ generation of intermediates, as seen in sulfonyl urea synthesis (e.g., via carbamic chloride derivatives), may improve atom efficiency . Purification typically involves recrystallization or column chromatography.

Q. How can researchers validate the structural integrity of this compound?

- Methodology : Use a combination of ¹H/¹³C NMR to confirm substituent positions and purity. Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry and bond geometries. For example, SCXRD parameters (e.g., R factor < 0.05, data-to-parameter ratio > 13:1) ensure high-confidence structural validation .

Q. What challenges arise during purification, and how are they mitigated?

- Methodology : The bromo and methoxy groups may introduce solubility issues. Recrystallization using mixed solvents (e.g., ethanol/dichloromethane) or gradient column chromatography (silica gel, hexane/ethyl acetate) optimizes yield and purity. Monitoring via TLC or HPLC ensures minimal byproduct retention .

Advanced Research Questions

Q. How does the substitution pattern (bromo, methoxy) influence biological activity?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogues (e.g., replacing bromo with chloro or altering methoxy positions). Compare inhibition constants (Ki) in enzyme assays (e.g., ATP-sensitive potassium channels for antidiabetic activity) or IC₅₀ values in cytotoxicity screens. Computational docking (e.g., AutoDock Vina) predicts binding interactions with targets like FGFR1 .

Q. What intermolecular interactions dominate the crystal packing of this compound?

- Methodology : Analyze hydrogen-bonding networks via SCXRD. For example, N–H⋯O bonds (1.94–2.79 Å, angles 171–174°) form infinite chains along the crystallographic axis. Hirshfeld surface analysis quantifies contributions from H⋯H (45–50%), O⋯H/H⋯O (20–25%), and Br⋯H/H⋯Br (5–10%) interactions, which stabilize the lattice .

Q. How can conflicting bioactivity data across studies be resolved?

- Methodology : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity via LC-MS. For example, antimicrobial activity discrepancies may arise from impurity-driven cytotoxicity. Dose-response curves (0.1–100 µM) and statistical tests (e.g., ANOVA with Tukey post-hoc) identify true structure-activity trends .

Q. What reaction mechanisms explain the compound’s reactivity in sulfonamide-based transformations?

- Methodology : Investigate nucleophilic aromatic substitution (SNAr) at the bromo site using DFT calculations (e.g., Gaussian 09). Steric hindrance from the 2,5-dimethoxyphenyl group may slow reactivity, while electron-withdrawing sulfonamide activates the ring. Mechanistic probes (e.g., kinetic isotope effects) validate proposed pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.